[(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1)
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Overview
Description
[(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features multiple hydroxyl groups, a methanocyclohepta[a]naphthalene core, and a glycinate moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) involves multiple steps, including the formation of the methanocyclohepta[a]naphthalene core, introduction of hydroxyl groups, and attachment of the glycinate moiety. Typical reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may regenerate hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s multiple hydroxyl groups and glycinate moiety may make it useful as a ligand for metal ions, potentially serving as a chelating agent in biochemical studies.
Medicine
In medicine, the compound’s unique structure may offer potential therapeutic applications, such as serving as a precursor for drug development or as a bioactive molecule with specific biological targets.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated methanocyclohepta[a]naphthalene derivatives and glycinate-containing molecules. Examples include:
- Hydroxymethyl methanocyclohepta[a]naphthalene derivatives
- Glycinate esters and amides
Uniqueness
The uniqueness of [(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
92803-82-2 |
---|---|
Molecular Formula |
C22H38ClNO5 |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride |
InChI |
InChI=1S/C22H37NO5.ClH/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23;/h14-17,24-25,27H,3-13,23H2,1-2H3;1H/t14-,15+,16-,17+,19-,20-,21-,22+;/m0./s1 |
InChI Key |
SGPJMFVJKNVPLI-OUHXKYAQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@]([C@H](C3)C4)(COC(=O)CN)O)(C)CO)O.Cl |
SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O.Cl |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O.Cl |
shelf_life |
Bulk: Compound is stable at 25 ± 2 °C under normal illumination or in the dark and at 45 °C for at least 4 weeks (HPLC). Solution: An 8 mg/mL solution in water at room temperature (25 ± 2 °C) decomposes at an apparent linear rate of 0.20 ± 0.05% per hour over a 24 hour period. |
solubility |
H20 100 (mg/mL) MeOH 100 (mg/mL) CHC13 < 0.001 (mg/mL) |
Synonyms |
aphidicolin glycinate aphidicolin-17-glycinate AphiG |
Origin of Product |
United States |
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